4,4-Dimethyl-1-(1-methyl-1h-pyrazol-3-yl)pentan-1-one
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Overview
Description
4,4-Dimethyl-1-(1-methyl-1h-pyrazol-3-yl)pentan-1-one is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-(1-methyl-1h-pyrazol-3-yl)pentan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethylpentan-1-one with 1-methyl-1H-pyrazole in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production. The industrial methods focus on scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1-(1-methyl-1h-pyrazol-3-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
4,4-Dimethyl-1-(1-methyl-1h-pyrazol-3-yl)pentan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(1-methyl-1h-pyrazol-3-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Comparison: Compared to similar compounds, 4,4-Dimethyl-1-(1-methyl-1h-pyrazol-3-yl)pentan-1-one exhibits unique properties due to the presence of the 4,4-dimethylpentan-1-one moiety. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H18N2O |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4,4-dimethyl-1-(1-methylpyrazol-3-yl)pentan-1-one |
InChI |
InChI=1S/C11H18N2O/c1-11(2,3)7-5-10(14)9-6-8-13(4)12-9/h6,8H,5,7H2,1-4H3 |
InChI Key |
FDLZEIPHDINNQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC(=O)C1=NN(C=C1)C |
Origin of Product |
United States |
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